R15Pi Anomeric Specificity
The enzyme ribose-1,5-bisphosphate isomerase (R15Pi, EC 5.3.1.29) from Thermococcus kodakarensis exhibits absolute anomeric specificity. It exclusively converts the α-anomer of D-ribose 1,5-bisphosphate into ribulose 1,5-bisphosphate, with zero detectable activity on the β-anomer or any other sugar phosphate tested [1]. This specificity is confirmed by crystallographic studies showing that the active site geometry accommodates only the α-configuration [2].
| Evidence Dimension | Substrate recognition by R15Pi |
|---|---|
| Target Compound Data | α-D-ribose 1,5-bisphosphate: Full substrate conversion |
| Comparator Or Baseline | β-D-ribose 1,5-bisphosphate; ribose 5-phosphate; PRPP; fructose 1,6-bisphosphate; fructose 6-phosphate; glucose; pyruvate; 3-phosphoglycerate |
| Quantified Difference | Activity for comparators: 0% (not recognized as substrates) |
| Conditions | R15Pi enzyme assay from Thermococcus kodakarensis, biochemical and crystallographic analysis |
Why This Matters
Procurement of the correct α-anomer is non-negotiable for R15Pi activity; substitution with the β-anomer or other sugar phosphates yields no measurable product formation.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 5.3.1.29 - ribose-1,5-bisphosphate isomerase. Substrate specificity: "specific for the alpha-anomer of D-ribose 1,5-bisphosphate and does not recognize other sugar compounds (ribose 5-phosphate, phosphoribosylpyrophosphate, fructose 1,6-bisphosphate, fructose 6-phosphate, glucose, pyruvate or 3-phosphoglycerate)". View Source
- [2] Nakamura A, Fujihashi M, Aono R, Sato T, Nishiba Y, Yoshida S, Yano A, Atomi H, Imanaka T, Miki K. Dynamic, ligand-dependent conformational change triggers reaction of ribose-1,5-bisphosphate isomerase from Thermococcus kodakarensis KOD1. J Biol Chem. 2012 Jun 15;287(25):20784-96. View Source
